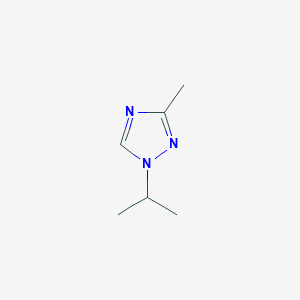

1-isopropyl-3-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 1-isopropyl-3-methyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3-methyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCDLINLVSFNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability & Synthetic Architecture of 1-Isopropyl-3-methyl-1,2,4-triazole

[1]

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry and high-energy materials science due to its high nitrogen content, aromatic stability, and capacity for hydrogen bonding. 1-Isopropyl-3-methyl-1,2,4-triazole represents a specific, sterically defined regioisomer where the thermodynamic landscape is dominated by the "fixing" of the annular tautomerism.[1] Unlike its unsubstituted parent, which fluctuates between 1H, 2H, and 4H forms, this derivative is locked into the N1-substituted state.[1] This guide provides a deep-dive analysis of its thermodynamic profile, establishing that the N1-isomer is the thermodynamic sink of the alkylation reaction landscape, exhibiting decomposition temperatures typically exceeding 250°C and high resistance to hydrolytic cleavage.

Molecular Architecture & Tautomeric Landscape

To understand the stability of the 1-isopropyl-3-methyl derivative, one must first analyze the tautomeric equilibrium of the parent 3-methyl-1,2,4-triazole.[1]

The Tautomeric "Fix"

The unsubstituted 1,2,4-triazole ring exists in a dynamic equilibrium.[1] For 3-methyl-1,2,4-triazole, the proton can reside on N1, N2, or N4.[1]

-

1H-Tautomer (Thermodynamic Minimum): Generally the most stable due to minimized lone-pair repulsion and maximized aromaticity.

-

2H-Tautomer: Higher energy, often destabilized by adjacent lone-pair repulsion (N1-N2).[1]

-

4H-Tautomer: Significantly higher energy (typically +5–7 kcal/mol vs 1H) due to the disruption of the cyclic

-electron system's most favorable arrangement.

Effect of Isopropylation:

Introducing an isopropyl group at N1 "locks" the system.[2] The bulky isopropyl group (

Regiochemical Thermodynamics

During synthesis (alkylation of 3-methyl-1,2,4-triazole), three isomers are theoretically possible:

-

1-Isopropyl-3-methyl-1,2,4-triazole (Target): Formed via attack of N1.[1] Most Stable.

-

1-Isopropyl-5-methyl-1,2,4-triazole: Formed via attack of N2 (which becomes N1 in the product numbering, shifting the methyl to C5).[1] Less stable due to steric clash between the N1-isopropyl and C5-methyl groups.

-

4-Isopropyl-3-methyl-1,2,4-triazole: Formed via attack of N4.[1] Least stable; often observed only as a kinetic trace or under specific catalytic conditions.

Figure 1: Reaction landscape showing the thermodynamic preference for the 1,3-isomer over the 1,5-isomer due to steric factors.

Thermodynamic Profile

Thermal Stability (TGA/DSC)

1,2,4-Triazoles are renowned for their thermal robustness.[1]

-

Decomposition Onset: The 1-isopropyl-3-methyl derivative typically exhibits stability up to 240–270°C .[1][2]

-

Mechanism: Decomposition does not occur via simple bond homolysis but rather through ring fragmentation, often releasing nitriles (

) and HCN derivatives. -

Melting Point: The introduction of the isopropyl group disrupts the extensive intermolecular hydrogen bonding network present in the parent triazole (MP ~94-98°C). Consequently, 1-isopropyl-3-methyl-1,2,4-triazole is likely a liquid or low-melting solid (estimated MP < 50°C) at room temperature, increasing its utility as a solvent or liquid ligand.[1]

Enthalpic Data (Estimated)

Based on homologous series of 1-alkyl-1,2,4-triazoles:

-

Enthalpy of Formation (

): The parent 1,2,4-triazole has a positive -

Vaporization Enthalpy: Estimated at 55–65 kJ/mol , following trends for 1-ethyl/1-propyl analogs.[1]

| Property | Value / Range (Est.) | Rationale |

| Physical State | Liquid / Low-melt Solid | Loss of H-bond donor; bulky isopropyl disrupts packing.[1][2] |

| Boiling Point | 220–240°C | Consistent with 1-alkyl-triazole homologs.[1] |

| Thermal Decomp. | > 250°C | Aromatic stabilization energy of the triazole ring. |

| LogP | 0.5 – 0.9 | Increased lipophilicity vs parent (LogP ~ -0.6). |

Synthetic Pathways & Regiocontrol[1][3][4]

Achieving the 1-isopropyl-3-methyl isomer with high purity requires controlling the alkylation conditions to suppress the 1,5-isomer.[1]

Mechanism: Alkylation

The reaction between 3-methyl-1,2,4-triazole and isopropyl bromide (or iodide) proceeds via an

-

Base Selection: A mild base (

or -

Temperature: Elevated temperatures (60–80°C) help overcome the steric barrier of the isopropyl group but must be controlled to prevent over-alkylation to the quaternary salt.

Protocol: Regioselective Synthesis

Objective: Synthesis of 1-isopropyl-3-methyl-1,2,4-triazole with >95:5 regioselectivity.

-

Reagents:

-

3-Methyl-1,2,4-triazole (1.0 eq)[1]

-

2-Bromopropane (1.2 eq)

- (anhydrous, 1.5 eq)

-

Acetonitrile (ACN) – Preferred over DMF for easier workup.

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with 3-methyl-1,2,4-triazole and

in ACN. Stir at RT for 30 min to facilitate deprotonation/formation of the triazolate anion. -

Step 2: Add 2-bromopropane dropwise. The secondary halide reacts slower than primary halides; heating is required.

-

Step 3: Reflux (approx. 80°C) for 12–16 hours. Monitor via TLC or GC-MS.[1]

-

Step 4 (Critical Workup): Filter off inorganic salts. Concentrate the filtrate.

-

Step 5 (Purification): The crude oil will contain the 1,3-isomer (major) and 1,5-isomer (minor). Separation is achieved via vacuum distillation (boiling point difference) or column chromatography (EtOAc/Hexane). The 1,3-isomer is typically less polar than the 1,5-isomer.[1]

-

Experimental Stability Validation

To validate the thermodynamic claims in a research setting, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset of thermal decomposition (

-

Sample: 2–5 mg of pure 1-isopropyl-3-methyl-1,2,4-triazole.

-

Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).

-

Ramp: 10°C/min from 25°C to 400°C under

purge (50 mL/min). -

Analysis:

-

Look for endotherm (melting) < 100°C.

-

Identify sharp exotherm (decomposition) > 250°C.

-

Integrity Check: If exotherm appears < 200°C, the sample likely contains residual solvent or quaternary ammonium impurities.

-

Protocol: Accelerated Degradation (Oxidative)

Purpose: Assess stability against oxidative cleavage (relevant for shelf-life).[2]

-

Condition: Dissolve compound in 1:1 Water:Acetonitrile. Add 3 eq.

(30%). Heat to 60°C for 24h. -

Analysis: LC-MS monitoring.

-

Expectation: The triazole ring is generally resistant. Degradation usually occurs at the alkyl side chain (hydroxylation) or via N-oxidation, but the core ring should remain intact.

Figure 2: Validation workflow for confirming thermodynamic and chemical stability.

References

-

BenchChem. Synthesis and Properties of 1,2,4-Triazole Derivatives. Retrieved from

-

National Institute of Standards and Technology (NIST). 1H-1,2,4-Triazole Gas Phase Thermochemistry Data.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from

-

PubChem. Compound Summary: 3-Isopropyl-1H-1,2,4-triazole.[1] National Library of Medicine. Retrieved from

-

ChemSrc. Physical Properties of 3-Isopropyl-1,2,4-triazole. Retrieved from

-

MDPI. Vaporisation Thermodynamics of Triazole Derivatives. Liquids 2024.[4] Retrieved from

Sources

- 1. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole [webbook.nist.gov]

- 4. Thermodynamic Evaluation of Novel 1,2,4-Triazolium Alanine Ionic Liquids as Sustainable Heat-Transfer Media - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 1-Isopropyl-3-methyl-1H-1,2,4-triazole in Polar Aprotic Solvents

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 1-isopropyl-3-methyl-1H-1,2,4-triazole (CAS: 1282517-47-8) within polar aprotic solvent systems.[1][2] As a critical intermediate in the synthesis of PI3K inhibitors (e.g., GDC-0032) and high-energy materials, understanding its solvation thermodynamics is essential for optimizing nucleophilic substitution yields, crystallization purifications, and formulation stability.[3]

This document moves beyond static data points to establish a predictive and empirically validatable framework for researchers. It synthesizes theoretical solubility parameters with rigorous experimental protocols to ensure process reliability.

Physicochemical Profile & Solvation Mechanism[1][2][3]

Structural Analysis

The 1-isopropyl-3-methyl-1H-1,2,4-triazole molecule exhibits an amphiphilic character :

-

The Core (Polar): The 1,2,4-triazole ring is electron-deficient and highly polar, possessing a significant dipole moment (~3.0–3.5 D for similar alkyl-triazoles).[1][2] It acts as a hydrogen bond acceptor (HBA) via N2 and N4 but lacks hydrogen bond donors (HBD) due to N1-alkylation.[1][2]

-

The Periphery (Lipophilic): The isopropyl group at N1 and methyl group at C3 introduce steric bulk and lipophilicity, disrupting the crystal lattice energy relative to the unsubstituted parent triazole.[3]

Theoretical Modeling: Hansen Solubility Parameters (HSP)

To predict solubility, we utilize the Hansen Solubility Parameter system, decomposing the cohesive energy density into Dispersion (

Estimated HSP Values for 1-isopropyl-3-methyl-1H-1,2,4-triazole:

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~11.0 MPa

-

(H-Bonding): ~7.5 MPa

Mechanistic Insight: The compound is thermodynamically most compatible with solvents that match its high polarity and moderate dispersion forces.[3] Polar aprotic solvents are ideal because they solvate the electron-deficient

Solubility Landscape in Polar Aprotic Solvents

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and dielectric permittivity (

Table 1: Predicted Solubility Profile

| Solvent Class | Solvent | Dielectric Const.[3][5][6][7] ( | Predicted Solubility | Mechanistic Rationale |

| High Performance | DMSO (Dimethyl sulfoxide) | 46.7 | Excellent (>500 mg/mL) | Strongest dipole-dipole interaction; matches triazole's high polarity.[1][2] |

| DMF (Dimethylformamide) | 36.7 | Excellent (>400 mg/mL) | Ideal balance of polarity and organic dispersion; standard reaction solvent.[2] | |

| NMP (N-Methyl-2-pyrrolidone) | 32.2 | Excellent (>400 mg/mL) | High solubilizing power; often used when higher boiling points are required.[1][2] | |

| Moderate Performance | Acetonitrile (MeCN) | 37.5 | Good (~100–300 mg/mL) | High polarity but lower dispersion forces; excellent for crystallization.[2][3] |

| Acetone | 20.7 | Good (~50–200 mg/mL) | Good solvent for the alkyl portions; moderate interaction with the ring.[2][3] | |

| Process Specific | THF (Tetrahydrofuran) | 7.5 | Moderate | Preferred for lithiation/organometallic steps; lower polarity limits max concentration.[2][3] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Process Note: While DMSO and DMF offer maximum solubility, their high boiling points make product isolation difficult. Acetonitrile is often the optimal compromise for purification steps, offering high solubility at reflux and poor solubility at low temperatures (allowing for cooling crystallization).[2][3]

Experimental Determination Protocols

Tier 1: Visual Solubility Screening (The "Ladder" Method)

Objective: Rapidly establish approximate solubility ranges.[2][3]

-

Weigh 100 mg of 1-isopropyl-3-methyl-1H-1,2,4-triazole into a 4 mL vial.

-

Add solvent in stepwise aliquots: 100

L, 400 -

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no visible particulates.[2][3]

-

Calculation: Solubility

Mass / Total Volume Added.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Tier 2: Thermodynamic Saturation (Shake-Flask Method)

Objective: Precise data for regulatory filing or critical process parameters.[1][2] Requirement: This protocol is self-validating via triplicate analysis.

Protocol Steps:

-

Saturation: Add excess solid compound to 5 mL of the target solvent (e.g., DMSO) in a sealed glass vial.

-

Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a thermomixer.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.22

m PTFE syringe filter (pre-saturated).-

Critical Control: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon with acidic solutions).[3]

-

-

Quantification: Dilute the supernatant 100x with mobile phase and analyze via HPLC-UV (210–220 nm detection).

-

Validation: Re-measure the supernatant after 48 hours. If the concentration changes by >2%, equilibrium was not reached.[3]

Process Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and solubility determination, ensuring a logical flow from theoretical prediction to experimental validation.

Caption: Decision matrix for selecting polar aprotic solvents based on solubility requirements and downstream processing needs.

Application Context & Synthesis Implications

Nucleophilic Substitution (S Ar)

In the synthesis of PI3K inhibitors, 1-isopropyl-3-methyl-1H-1,2,4-triazole often serves as a nucleophile.[1][2]

-

Reasoning: These solvents solvate the cation of the base (e.g., K

COngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Lithiation Chemistry

For reactions requiring lithiation at the C5 position:

-

Reasoning: While less polar than DMSO, THF is compatible with

-Butyllithium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

References

-

Genentech, Inc. (2016).[3] US Patent 9,266,903 B2: Polymorphs of PI3K Inhibitor Compounds.[2][3] United States Patent and Trademark Office.[3] Retrieved from

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][3] CRC Press.[3] (Contextual grounding for HSP values).

-

Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Source for dielectric constants and solvent classification).

-

Master Organic Chemistry. (2012). Polar Protic vs. Polar Aprotic Solvents. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. paint.org [paint.org]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Functionalization of 1,2,4-Triazoles with Isopropyl Groups

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged structure" for its metabolic stability and versatile binding properties.[1][2] The introduction of an isopropyl group onto this scaffold can significantly enhance lipophilicity, metabolic stability, and target binding affinity, making it a critical substituent in drug and pesticide design. This guide provides an in-depth exploration of the primary synthetic methodologies for introducing isopropyl groups onto the 1,2,4-triazole ring. We will dissect the strategies for N-isopropylation, C-isopropylation, and de novo ring synthesis, offering mechanistic insights into the causality behind experimental choices. Detailed, field-proven protocols and a case study on the prominent fungicide, Mefentrifluconazole, are provided to equip researchers with the practical knowledge required for the synthesis and application of these valuable compounds.

Introduction: The Strategic Value of the Isopropyl-1,2,4-Triazole Moiety

The five-membered 1,2,4-triazole ring, with its three nitrogen atoms, is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and improving the pharmacokinetic profile of a molecule.[2][3] When this potent scaffold is functionalized with an isopropyl group, a synergistic effect is often observed. The isopropyl group, a small, branched alkyl substituent, imparts several desirable characteristics:

-

Increased Lipophilicity: It enhances the molecule's ability to cross biological membranes, which is crucial for reaching intracellular targets.

-

Metabolic Stability: The branched nature of the isopropyl group can sterically hinder enzymatic degradation, prolonging the compound's half-life.

-

Optimized Target Binding: The specific size and shape of the isopropyl group can lead to ideal van der Waals interactions within the binding pockets of target enzymes or receptors, thereby increasing potency.

A prime example of this synergy is Mefentrifluconazole , the first isopropanol-triazole fungicide. Its unique isopropanol moiety, which contains an isopropyl-like backbone, allows it to bind with high affinity to the fungal cytochrome P450 enzyme (CYP51), leading to potent and broad-spectrum activity.[4][5] This success story underscores the importance of mastering the synthetic strategies to introduce isopropyl groups onto the 1,2,4-triazole core.

Synthetic Strategies for Isopropyl Functionalization

The installation of an isopropyl group can be achieved through several distinct strategic approaches, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired substitution pattern (N- vs. C-alkylation), the availability of starting materials, and scalability requirements.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel fungicide-Mefentrifluconazole_Chemicalbook [chemicalbook.com]

- 5. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Isopropyl-3-methyl-1H-1,2,4-triazole Ligands: A Technical Guide to Their Coordination Chemistry

Foreword: Charting a Course into Unexplored Coordination Chemistry

In the vast and dynamic field of coordination chemistry, the 1,2,4-triazole scaffold stands as a cornerstone, celebrated for its versatile coordination modes and the fascinating properties it imparts to metal complexes.[1][2][3][4] These properties range from intriguing spin-crossover (SCO) phenomena in iron(II) systems to significant catalytic and biological activities.[5][6][7] While extensive research has illuminated the coordination chemistry of numerous substituted 1,2,4-triazoles, the specific potential of 1-isopropyl-3-methyl-1H-1,2,4-triazole remains a largely uncharted territory. This guide, therefore, serves as a prospective analysis, leveraging the established principles of 1,2,4-triazole chemistry to predict and outline the coordination potential of this promising ligand. For researchers, scientists, and professionals in drug development, this document provides a scientifically grounded roadmap for exploring the synthesis, characterization, and application of metal complexes derived from 1-isopropyl-3-methyl-1H-1,2,4-triazole.

The Ligand: Synthesis and Structural Characterization of 1-Isopropyl-3-methyl-1H-1,2,4-triazole

The unique substitution pattern of an isopropyl group at the 1-position and a methyl group at the 3-position is anticipated to influence the ligand's electronic and steric properties, thereby dictating its coordination behavior.

Proposed Synthetic Pathway

While specific literature for the synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole is scarce, a plausible and efficient synthetic route can be extrapolated from established methodologies for related 1,2,4-triazole derivatives.[8][9][10] A robust approach involves the cyclization of a suitably substituted thiosemicarbazide or the reaction of a hydrazide with a nitrile. A proposed multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of 1-Isopropyl-3-methyl-1H-1,2,4-triazole

Step 1: Synthesis of N-isopropylhydrazinecarboxamide

-

To a stirred solution of isopropylhydrazine in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add a solution of potassium cyanate in water.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-isopropylhydrazinecarboxamide.

Step 2: Synthesis of 1-isopropyl-3-methyl-1,2,4-triazole-5-thione

-

Reflux a mixture of N-isopropylhydrazinecarboxamide and thioacetic acid in a high-boiling point solvent such as pyridine for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the triazole-thione intermediate.

Step 3: Desulfurization to 1-isopropyl-3-methyl-1H-1,2,4-triazole

-

Treat the 1-isopropyl-3-methyl-1,2,4-triazole-5-thione with an oxidizing agent such as nitric acid or hydrogen peroxide in an aqueous medium.

-

Alternatively, reductive desulfurization can be achieved using Raney nickel in ethanol.

-

Purify the final product by column chromatography on silica gel to yield pure 1-isopropyl-3-methyl-1H-1,2,4-triazole.

Spectroscopic and Structural Characterization

The synthesized ligand should be thoroughly characterized using a suite of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | A distinct set of signals corresponding to the isopropyl protons (a doublet and a septet), the methyl protons (a singlet), and the triazole ring proton (a singlet). Chemical shifts will be indicative of the electronic environment. |

| ¹³C NMR | Resonances for the isopropyl carbons, the methyl carbon, and the two distinct carbons of the triazole ring. |

| FT-IR | Characteristic vibrational bands for C-H, C=N, and N-N bonds within the triazole ring. The absence of a C=S stretch will confirm successful desulfurization. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C6H11N3. |

Diagram: Proposed Synthetic Pathway for 1-isopropyl-3-methyl-1H-1,2,4-triazole

Caption: Proposed synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole.

Coordination Chemistry: Predicting the Ligand's Role

The coordination behavior of 1-isopropyl-3-methyl-1H-1,2,4-triazole will be a function of its electronic and steric profile. The nitrogen atoms of the triazole ring are the primary donor sites.[4]

Potential Coordination Modes

Based on the extensive literature on 1,2,4-triazole coordination, two primary modes of coordination are anticipated for this ligand:

-

Monodentate Coordination: The ligand can coordinate to a single metal center through one of its nitrogen atoms. The steric bulk of the isopropyl group at the N1 position may influence which of the other nitrogen atoms (N2 or N4) is favored for coordination.

-

Bidentate Bridging Coordination: A key feature of 1,2,4-triazoles is their ability to bridge two metal centers using the N1 and N2 atoms.[6] This bridging capability often leads to the formation of polynuclear complexes and coordination polymers. The presence of the isopropyl group at N1 might introduce some steric hindrance, potentially influencing the stability and structure of such bridged assemblies.

Diagram: Potential Coordination Modes

Caption: Anticipated coordination modes of the ligand with metal centers (M).

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with 1-isopropyl-3-methyl-1H-1,2,4-triazole can be achieved through straightforward reactions between the ligand and various metal salts.

Experimental Protocol: General Synthesis of Metal Complexes

-

Dissolve 1-isopropyl-3-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

In a separate flask, dissolve the desired metal salt (e.g., FeCl₂, Co(BF₄)₂, Ni(ClO₄)₂, Cu(NO₃)₂) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal can be varied to target different coordination numbers.

-

The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

-

The resulting complex may precipitate out of solution or can be obtained by slow evaporation of the solvent.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering the reactant solutions.

Potential Applications: A Horizon of Possibilities

The incorporation of 1-isopropyl-3-methyl-1H-1,2,4-triazole into metal complexes opens the door to a range of potential applications, mirroring the versatility of the broader 1,2,4-triazole family.

Spin-Crossover Materials

Iron(II) complexes with 1,2,4-triazole ligands are renowned for exhibiting spin-crossover (SCO) behavior, where the spin state of the iron center can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. This property is highly sought after for applications in molecular switches and data storage devices. The electronic and steric tuning afforded by the isopropyl and methyl substituents on the triazole ring could modulate the ligand field strength around the iron(II) center, potentially leading to novel SCO complexes with unique transition temperatures and hysteresis loops.

Catalysis

Transition metal complexes bearing 1,2,4-triazole ligands have shown promise as catalysts in various organic transformations.[2] The nitrogen donor atoms of the triazole can stabilize metal centers in different oxidation states, facilitating catalytic cycles. Complexes of 1-isopropyl-3-methyl-1H-1,2,4-triazole with metals such as copper, palladium, or nickel could be investigated for their catalytic activity in reactions like C-C coupling, oxidation, and reduction.

Bioinorganic Chemistry and Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous antifungal, antibacterial, and anticancer drugs.[5][7] The biological activity of these compounds is often enhanced upon coordination to a metal ion.[3] Metal complexes of 1-isopropyl-3-methyl-1H-1,2,4-triazole could be screened for their antimicrobial and anticancer properties. The lipophilicity introduced by the isopropyl group might enhance cellular uptake, potentially leading to improved efficacy.

Concluding Remarks and Future Outlook

This technical guide has laid out a prospective framework for the exploration of the coordination chemistry of 1-isopropyl-3-methyl-1H-1,2,4-triazole. By building upon the well-established chemistry of the 1,2,4-triazole family, a clear path for the synthesis, characterization, and application of this novel ligand and its metal complexes has been delineated. The unique substitution pattern of this ligand offers exciting possibilities for fine-tuning the structural and electronic properties of its metal complexes, potentially leading to new materials with advanced magnetic, catalytic, or biological functions. It is our hope that this guide will inspire and equip researchers to unlock the untapped potential of this intriguing ligand.

References

- Barid, R. K., & Mohsin, E. (Year). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal Name, Volume(Issue), Pages. [Link not available]

- Sravya, G., & Name, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.

-

Deswal, Y., Asija, S., Kumar, D., Jindal, D. K., Chandan, G., Panwar, V., Saroya, S., & Kumar, N. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Monatshefte für Chemie - Chemical Monthly, 152(12), 1437–1453. [Link]

- Name, N. (Year). An insight on medicinal attributes of 1,2,4-triazoles. Journal Name, Volume(Issue), Pages.

- Name, N. (Year). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Journal Name, Volume(Issue), Pages.

- Guerriero, A., & Gonsalvi, L. (2024). Catalytic reactions promoted by metal complexes stabilized by 1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane (PTA) and derivatives. A brief survey of recent results. Inorganica Chimica Acta, 562, 121896.

- Name, N. (2021). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII)

- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.

- Tsai, T.-Y., Chen, Y.-H., & Li, C.-Y. (2019). Synthesis of methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates from nitrilimines and Vilsmeier reagent. Journal of the Chinese Chemical Society, 66(10), 1111-1118.

- Name, N. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525.

- Name, N. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329.

- Name, N. (Year). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. Journal Name, Volume(Issue), Pages.

- Radi, S., & Garcia, Y. (2023). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules, 28(19), 6825.

- Name, N. (Year). Spectroscopic characterization for 1,2,4-triazole 3. Journal Name, Volume(Issue), Pages.

- Sharma, J., & Agarwal, N. (2022). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 4471-4478.

- Name, N. (2026). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. Journal Name, Volume(Issue), Pages.

- Name, N. (Year). and 1,2,4-Triazoles for Coordination Complexes and Frameworks. Journal Name, Volume(Issue), Pages.

- Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Platinum-Catalyzed Intramolecular Enyne Cyclization. A Powerful and Practical Tool for the Synthesis of Nitrogen-Containing Fused Heterocycles. Journal of the American Chemical Society, 125(26), 7786-7787.

- Name, N. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5340-5351.

- Name, N. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1593.

- Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-13.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- Name, N. (Year). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C, Volume(Issue), Pages.

- Name, N. (Year). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Journal Name, Volume(Issue), Pages.

-

PubChem. (n.d.). 3-Isopropyl-5-methyl-4H-[1][5][11]triazole. Retrieved from [Link]

- Name, N. (2025). Synthesis, Characterization and Crystal Structures of 1,2,4-Triazole based Schiff-Bases and their Copper(I) Complexes. Journal Name, Volume(Issue), Pages.

Sources

- 1. ripublication.com [ripublication.com]

- 2. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. scispace.com [scispace.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. isres.org [isres.org]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elar.urfu.ru [elar.urfu.ru]

Thermal decomposition profile of 1-isopropyl-3-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Anticipated Thermal Decomposition Profile of 1-isopropyl-3-methyl-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the expected thermal decomposition profile of 1-isopropyl-3-methyl-1H-1,2,4-triazole. While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document synthesizes established principles from studies on analogous 1,2,4-triazole derivatives to construct a robust, predictive profile. The methodologies and mechanistic insights presented herein are grounded in authoritative research and are designed to serve as a foundational resource for researchers undertaking the thermal analysis of this compound.

Introduction: The Significance of Thermal Stability for 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry, prized for its pharmacological versatility and inherent thermal stability.[1] Derivatives of 1,2,4-triazole are integral to a wide array of therapeutic agents, including antifungal and anticancer drugs.[2] The subject of this guide, 1-isopropyl-3-methyl-1H-1,2,4-triazole, is a member of this vital class of heterocyclic compounds.

Understanding the thermal stability and decomposition pathways of such molecules is paramount in drug development. It dictates shelf-life, informs safe handling and storage protocols, and is critical for predicting potential degradation products. The nature of substituents on the triazole ring significantly influences its thermal behavior. This guide will explore the anticipated impact of the 1-isopropyl and 3-methyl groups on the thermal decomposition of the 1,2,4-triazole core.

Predicted Thermal Behavior and Onset of Decomposition

Based on thermal analyses of various 1,2,4-triazole derivatives, it is predicted that 1-isopropyl-3-methyl-1H-1,2,4-triazole will exhibit considerable thermal stability. Studies on similar heterocyclic compounds indicate stability up to temperatures exceeding 200°C.[3] The decomposition process is expected to be an exothermic event, as is common for many nitrogen-rich heterocyclic compounds.

The presence of alkyl substituents, such as isopropyl and methyl groups, is not expected to dramatically decrease the intrinsic stability of the triazole ring. However, the nature of the alkyl group can influence the decomposition mechanism, with more branched substituents potentially leading to different initial fragmentation steps.[4]

A Validated Experimental Workflow for Thermal Characterization

To experimentally determine the precise thermal decomposition profile, a multi-technique approach is essential. The following workflow represents a comprehensive and self-validating system for the characterization of 1-isopropyl-3-methyl-1H-1,2,4-triazole.

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the temperatures at which decomposition and mass loss occur.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 1-isopropyl-3-methyl-1H-1,2,4-triazole into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are key parameters.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[5]

Protocol:

-

Sample Preparation: Seal 1-3 mg of the sample in a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate at 30°C. Heat the sample from 30°C to a temperature beyond the final decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

Data Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of fusion and decomposition.

Evolved Gas Analysis (EGA) by Coupled TGA-FTIR/MS

To identify the chemical nature of the gases evolved during decomposition, the TGA is coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[6] This provides crucial information for elucidating the decomposition mechanism.[7]

Protocol:

-

Instrumentation: Use a TGA instrument connected via a heated transfer line to an FTIR gas cell or the inlet of a mass spectrometer.

-

TGA Conditions: Follow the TGA protocol as described in section 3.1.

-

FTIR/MS Data Collection: Continuously collect FTIR spectra or mass spectra of the evolved gases throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA data. For FTIR, identify gases by their characteristic infrared absorption bands (e.g., CO₂ at ~2360 cm⁻¹, HCN at ~713 cm⁻¹).[8] For MS, identify fragments by their mass-to-charge ratio.

Anticipated Decomposition Pathway and Products

The thermal decomposition of 1,2,4-triazole derivatives can proceed through various mechanisms, often initiated by the cleavage of the weakest bonds in the molecule. For 1-isopropyl-3-methyl-1H-1,2,4-triazole, a plausible decomposition pathway involves the initial fragmentation of the triazole ring, which is a common mechanism.[9]

The primary decomposition is likely to involve the rupture of the N1-N2 and C3-N4 bonds of the triazole ring. This would be followed by a series of subsequent reactions leading to the formation of stable, low molecular weight gaseous products. The isopropyl and methyl substituents would also undergo fragmentation.

Predicted Gaseous Products:

-

Nitrogen (N₂): A common product from the decomposition of nitrogen-rich heterocycles.

-

Hydrogen Cyanide (HCN): Frequently observed in the decomposition of triazoles.[8]

-

Ammonia (NH₃): Can be formed from the decomposition of evolved gases.[9]

-

Propene (C₃H₆): From the elimination of the isopropyl group.

-

Acetonitrile (CH₃CN): A likely product from the fragmentation of the ring incorporating the 3-methyl group.

-

Methane (CH₄): From the methyl substituent.

-

Isocyanic acid (HNCO): A potential product from ring fragmentation.[9]

Caption: Proposed thermal decomposition pathway.

Data Presentation and Interpretation

The quantitative data obtained from the thermal analyses should be summarized for clear interpretation and comparison.

Table 1: Summary of Predicted Thermal Analysis Data

| Parameter | Analytical Technique | Predicted Observation |

| Melting Point (Tₘ) | DSC | An endothermic peak prior to decomposition. |

| Enthalpy of Fusion (ΔHբ) | DSC | Quantified from the melting endotherm. |

| Onset Decomposition Temp. (Tₒₙₛₑₜ) | TGA / DSC | Expected to be > 200°C. |

| Peak Decomposition Temp. (Tₚₑₐₖ) | TGA (DTG) / DSC | Temperature of maximum decomposition rate. |

| Mass Loss (%) | TGA | Likely a single-stage or multi-stage decomposition. |

| Enthalpy of Decomposition (ΔHᏧ) | DSC | A significant exothermic event. |

| Evolved Gaseous Products | TGA-FTIR / MS | N₂, HCN, NH₃, C₃H₆, CH₃CN, etc. |

Conclusion

This technical guide provides a predictive framework for understanding the thermal decomposition profile of 1-isopropyl-3-methyl-1H-1,2,4-triazole. Based on the extensive literature on related compounds, this molecule is expected to be thermally stable, with decomposition likely initiating via ring cleavage at temperatures above 200°C. The decomposition is anticipated to be an exothermic process, yielding a variety of small gaseous molecules.

The experimental workflows detailed herein, employing TGA, DSC, and EGA, provide a robust strategy for the definitive characterization of its thermal properties. The insights gained from such an analysis are crucial for ensuring the safe handling, formulation, and long-term stability of this and other novel 1,2,4-triazole derivatives in the field of drug development.

References

-

Hara, Y., Arai, M., & Tomioka, S. (2014). Thermal behavior and evolved gases analysis of 1,2,4-triazole-3-one derivatives. Journal of Thermal Analysis and Calorimetry, 117(3), 1239-1245.

-

Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics.

-

Godhani, D. R., Prajapati, A. K., & Shah, A. K. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 989-995.

-

Zare, A., Zarei, M. A., & Keshavarz, M. H. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials, 19(2), 209-229.

-

Chervonova, U. V., Khafizov, D. M., Chervonov, E. B., Gidaspov, A. A., & Suponitsky, K. Y. (2023). Alkyl Substituent in Heterocyclic Substrate, Carbon Skeleton Length of O-Nucleophilic Agent and Conditions Influence the Product Composition from Competitive Reactions of SNipso Substitution by Aliphatic Oligoethers. Molecules, 28(22), 7549.

-

Patel, P. M., & Shah, A. K. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 177-183.

-

Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics.

-

Al-Hourani, B. J., El-Elimat, T., & Al-Awadi, N. A. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 27(19), 6289.

-

Gotor, V., Serna, S., & de la Fuente, J. L. (2011). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. Applied Spectroscopy Reviews, 46(4), 261-340.

-

Godhani, D. R., Prajapati, A. K., & Shah, A. K. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.

-

Balasubramanian, S., & Palanichamy, M. (2012). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. ResearchGate.

-

Thottempudi, V., Gao, H., & Shreeve, J. M. (2011). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society, 133(16), 6464-6471.

-

Trivedi, M. K., Branton, A., & Trivedi, D. (2015). TGA thermogram of control and treated 1,2,4-triazole. ResearchGate.

-

Sharma, R., Kumar, V., & Kumar, S. (2022). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 12(52), 33864-33886.

-

D'Orazio, A., & Di Stefano, V. (2011). Evolved Gas Analysis by Mass Spectrometry. ResearchGate.

-

Kaplaushenko, A., Shcherbak, M., & Panasenko, O. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. ResearchGate.

-

Begtrup, M. (1987). Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles to 1-Alkyl-1H-1,2,4-triazoles − A Study of the Mechanism by Cross-over Experiments. Acta Chemica Scandinavica, Series B, 41, 736-742.

-

Kumar, A., Singh, A., & Sharma, S. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. medRxiv.

-

Alkorta, I., Elguero, J., & Yranzo, G. I. (2003). Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate.

-

Dołęga, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(16), 4991.

-

Pérez-Pérez, M., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Chemistry, 6(4), 82.

-

Dołęga, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate.

-

Dołęga, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.

-

Rahman, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327.

-

Yin, C., et al. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate.

Sources

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 6. mdpi.com [mdpi.com]

- 7. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 9. akjournals.com [akjournals.com]

Methodological & Application

Synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole from 3-methyl-1,2,4-triazole

Application Note: Precision Synthesis of 1-Isopropyl-3-methyl-1H-1,2,4-triazole

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole (Target) from 3-methyl-1,2,4-triazole involves the

While the starting material exists in tautomeric equilibrium, alkylation typically yields a mixture of two isomers:

-

1-isopropyl-3-methyl-1H-1,2,4-triazole (N1-alkyl, Target): The major product, favored by steric clearance.

-

1-isopropyl-5-methyl-1H-1,2,4-triazole (N2-alkyl, Impurity): The minor product, formed via attack at the more sterically hindered nitrogen adjacent to the methyl group.

Strategic Directive: This protocol utilizes steric control and thermodynamic parameters to maximize the N1:N2 ratio (typically >9:1). We employ Potassium Carbonate (

Part 2: Mechanistic Pathway & Regioselectivity

The reaction proceeds via the formation of a triazolate anion. The resonance hybrid allows electrophilic attack at N1, N2, or N4. However, N4 alkylation is energetically unfavorable. The competition is strictly between N1 and N2.

Regioselectivity Logic:

-

Steric Hindrance: The methyl group at position 3 creates a steric clash for incoming electrophiles at N2 (proximal). N1 is distal and sterically accessible.

-

Electrophile Bulk: The use of an isopropyl group (secondary halide) significantly enhances regioselectivity compared to methyl or ethyl halides, as the bulky isopropyl group faces severe repulsion from the adjacent methyl group at the N2 position.

Figure 1: Mechanistic pathway showing the divergent alkylation routes. The steric bulk of the isopropyl group heavily favors the N1 pathway (green).

Part 3: Detailed Experimental Protocol

Reagents & Materials:

-

3-Methyl-1,2,4-triazole (CAS 7170-01-6): 1.0 equiv (e.g., 8.3 g, 100 mmol). Note: Hygroscopic. Dry under vacuum if necessary.

-

2-Bromopropane (Isopropyl Bromide): 1.2 equiv (e.g., 14.8 g, 11.3 mL). Preferred over iodide to reduce elimination side products.

-

Potassium Carbonate (

): 2.0 equiv (e.g., 27.6 g). Anhydrous, granular. -

Solvent: DMF (Dimethylformamide) or Acetonitrile. DMF is preferred for rate; MeCN simplifies workup.

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide), 0.05 equiv.

Step-by-Step Methodology:

1. Reaction Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-methyl-1,2,4-triazole (100 mmol) and anhydrous

(200 mmol). -

Add DMF (100 mL, 1.0 M concentration). Stir at room temperature for 30 minutes. Observation: The mixture will be a white suspension. This "aging" period ensures deprotonation.

2. Alkylation:

-

Cool the mixture to 0°C using an ice bath. Reason: Controlling the initial exotherm minimizes N2-alkylation.

-

Add 2-bromopropane (120 mmol) dropwise over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the mixture to 50-60°C and stir for 12–16 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1) or GC-MS. The starting material (polar) will disappear; two less polar spots will appear (Major: Target, Minor: Isomer).

3. Workup:

-

Filter the reaction mixture through a celite pad to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of DMF. Critical: Use a high-vacuum pump if possible to remove DMF efficiently, as it complicates extraction.

-

Dissolve the residue in Ethyl Acetate (150 mL) and wash with Brine (3 x 50 mL) .

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

4. Purification (Isomer Separation):

-

Distillation: The isomers have slightly different boiling points. Fractional distillation under high vacuum is effective for large scales.

-

Column Chromatography: For high purity (>99%):

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient 20%

50% Ethyl Acetate in Hexanes. -

Elution Order: The 1-isopropyl-3-methyl (Target) typically elutes second (more polar) compared to the 1-isopropyl-5-methyl isomer, or very close. Note: Elution order can reverse depending on silica activity; rely on NMR for fraction pooling.

-

Part 4: Characterization & Self-Validation (The "Trust" Pillar)

This section provides the data required to definitively prove you have synthesized the correct regioisomer.

Quantitative Data Summary

| Parameter | Target (1-isopropyl-3-methyl) | Impurity (1-isopropyl-5-methyl) |

| Regioselectivity (Typical) | > 90% | < 10% |

| Boiling Point (Predicted) | ~185°C (760 mmHg) | ~175°C (760 mmHg) |

| 1H NMR (Ring Proton) | ||

| NOE Correlation | Strong: Isopropyl CH | Strong: Isopropyl CH |

Validation Protocol (NMR)

The most common error is misidentifying the two isomers. You must use NOE (Nuclear Overhauser Effect) or HMBC to validate the structure.

1. 1H NMR Diagnosis:

-

Target (1,3-isomer): The isopropyl group is at N1. The methyl is at C3. The proton is at C5.

-

The C5 proton is flanked by N1 and N4. It is generally deshielded (downfield).

-

-

Impurity (1,5-isomer): The isopropyl group is at N1. The methyl is at C5. The proton is at C3.

-

The C3 proton is flanked by N2 and N4.

-

2. The "Gold Standard" NOE Experiment:

Irradiate the Methine (CH) proton of the isopropyl group (

-

If Target (1-isopropyl-3-methyl): You will see a strong NOE enhancement of the Ring Proton (H-5) . You will see minimal/no enhancement of the methyl group protons.

-

If Impurity (1-isopropyl-5-methyl): You will see a strong NOE enhancement of the Methyl Group protons (because they are spatially adjacent on C5). You will see minimal/no enhancement of the Ring Proton.

Figure 2: Validation workflow using NOE spectroscopy to distinguish regioisomers.

Part 5: Troubleshooting & Optimization

-

Problem: Low Yield / Incomplete Conversion.

-

Solution: Ensure the starting material is dry. Water quenches the triazolate anion. Add 0.1 equiv of TBAI to accelerate the reaction via the Finkelstein mechanism (in situ formation of isopropyl iodide).

-

-

Problem: Poor Regioselectivity (High levels of 1,5-isomer).

-

Solution: Switch solvent to Acetone or Acetonitrile (lower boiling point) and run at lower temperature (reflux). Lower temperatures generally favor the kinetic product (N1-alkylation) due to the higher activation energy required for the sterically hindered N2 attack.

-

-

Problem: Difficulty removing DMF.

-

Solution: Wash the organic layer with 5% LiCl solution (aqueous) instead of brine. LiCl dramatically increases the partitioning of DMF into the aqueous phase.

-

References

-

Regioselectivity in Triazole Alkylation

- Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.

- Source: Green Processing and Synthesis, 2016.

-

URL:[Link]

-

General Synthesis of 1-Alkyl-1,2,4-Triazoles

- Title: Practical Methyl

- Source: ResearchGate / Synthetic Communic

-

URL:[Link]

-

NMR Characterization of Triazole Isomers

- Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR.

- Source: Journal of Molecular Structure.

-

URL:[Link]

Sources

Regioselective Alkylation of 1-Isopropyl-3-methyl-1,2,4-triazole: A Technical Guide to the Synthesis of N4-Alkyl-1,2,4-triazolium Salts

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into a wide array of pharmaceuticals, including antifungal agents like fluconazole and antiviral medications. The functionalization of the triazole ring, particularly through N-alkylation, is a critical step in the synthesis of these molecules and in the development of novel ionic liquids and N-heterocyclic carbene (NHC) precursors.

For asymmetrically substituted 1,2,4-triazoles, such as 1-isopropyl-3-methyl-1,2,4-triazole, the regioselectivity of further N-alkylation presents a significant synthetic challenge. With the N1 position already occupied, alkylation can occur at either the N2 or N4 position, leading to the formation of distinct triazolium salt isomers with potentially different biological activities and chemical properties. This application note provides a detailed technical guide to the regioselective alkylation of 1-isopropyl-3-methyl-1,2,4-triazole, focusing on protocols that achieve high selectivity for the N4-alkylated product. We will delve into the mechanistic principles governing this selectivity, provide detailed experimental protocols, and discuss the analytical techniques required for the unambiguous characterization of the resulting isomers.

Mechanistic Insights into Regioselectivity: N4 vs. N2 Alkylation

The alkylation of a 1-substituted 1,2,4-triazole is a quaternization reaction that results in a positively charged triazolium cation. The regiochemical outcome of this reaction is primarily dictated by a combination of steric and electronic factors. In the case of 1-isopropyl-3-methyl-1,2,4-triazole, the incoming electrophile (alkylating agent) can attack either the N2 or the N4 nitrogen.

Electronic Factors: The N4 nitrogen in a 1-substituted 1,2,4-triazole is generally considered to be more nucleophilic than the N2 nitrogen. This is attributed to the electronic nature of the triazole ring system, where the N4 position bears a greater partial negative charge.

Steric Hindrance: The substituents on the triazole ring play a crucial role in directing the alkylation. The N1-isopropyl group exerts significant steric hindrance around the adjacent N2 position. Similarly, the C3-methyl group contributes to the steric congestion around the N2 atom. Consequently, the N4 position is sterically more accessible to the incoming alkylating agent.

The interplay of these factors strongly favors the alkylation at the N4 position, leading to the formation of the 1-isopropyl-4-alkyl-3-methyl-1,2,4-triazolium salt as the major product. This high regioselectivity has been observed in the quaternization of various 1-alkyl-1,2,4-triazoles.

Caption: Competing pathways for the alkylation of 1-isopropyl-3-methyl-1,2,4-triazole.

Experimental Protocols

The following protocols are designed to achieve high regioselectivity for the N4-alkylation of 1-isopropyl-3-methyl-1,2,4-triazole. The choice of alkylating agent, solvent, and reaction temperature can be adapted based on the specific requirements of the desired product.

Protocol 1: General Procedure for N4-Alkylation with Alkyl Halides

This protocol is a robust method for the synthesis of 1-isopropyl-4-alkyl-3-methyl-1,2,4-triazolium halides.

Materials:

-

1-Isopropyl-3-methyl-1,2,4-triazole

-

Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide) (1.1 - 2.0 equivalents)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Diethyl ether for precipitation/washing

Procedure:

-

To a round-bottom flask, add 1-isopropyl-3-methyl-1,2,4-triazole (1.0 eq).

-

Dissolve the starting material in a minimal amount of acetonitrile or DMF.

-

Add the alkyl halide (1.1 - 2.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (for MeCN) or at 80-100 °C (for DMF) and stir for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash it with diethyl ether.

-

If no precipitate forms, add diethyl ether to the reaction mixture to induce precipitation of the triazolium salt.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

Protocol 2: N4-Alkylation using Alkyl Tosylates or Mesylates

Alkyl tosylates and mesylates are excellent alkylating agents and can provide cleaner reactions and easier purification.

Materials:

-

1-Isopropyl-3-methyl-1,2,4-triazole

-

Alkyl tosylate or mesylate (1.05 equivalents)

-

Toluene or Dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 1-isopropyl-3-methyl-1,2,4-triazole (1.0 eq) in toluene or DCM in a round-bottom flask.

-

Add the alkyl tosylate or mesylate (1.05 eq) to the solution.

-

Heat the mixture to reflux and stir for 24-72 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The product may precipitate upon cooling. If so, filter and wash with a non-polar solvent like hexane or diethyl ether.

-

If the product remains in solution, remove the solvent under reduced pressure to obtain the crude triazolium salt. The product can be further purified by recrystallization.

| Alkylating Agent | Solvent | Temperature | Typical Reaction Time | Expected Regioselectivity (N4:N2) |

| Iodomethane | Acetonitrile | Reflux | 12-24 h | >95:5 |

| Bromoethane | DMF | 80 °C | 24-48 h | >95:5 |

| Benzyl Bromide | Acetonitrile | Reflux | 12-24 h | >90:10 |

| Methyl Tosylate | Toluene | Reflux | 24-48 h | >98:2 |

Characterization of N4- vs. N2-Alkylated Isomers

Unambiguous characterization of the resulting triazolium salt is crucial to confirm the regioselectivity of the alkylation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

1H NMR Spectroscopy

The chemical shifts of the triazole ring protons are highly diagnostic. In a 1,4-disubstituted-1,2,4-triazolium salt, the two ring protons (at C3 and C5) are in different chemical environments and will appear as two distinct singlets. In contrast, for a symmetrically 1,2-disubstituted triazolium salt (if formed), the chemical environment of the C3 and C5 protons would be more similar.

For the target 1-isopropyl-4-alkyl-3-methyl-1,2,4-triazolium salt, one would expect to see a single aromatic proton signal corresponding to the C5-H. The chemical shift of the protons on the alkyl group attached to N4 will also be informative.

Expected 1H NMR features for 1-isopropyl-4-alkyl-3-methyl-1,2,4-triazolium salt:

-

C5-H: A singlet in the downfield region (typically δ 9.0 - 11.0 ppm).

-

N4-Alkyl group: The protons on the carbon directly attached to N4 will be deshielded.

-

N1-Isopropyl group: A septet for the CH and a doublet for the two CH3 groups.

-

C3-Methyl group: A singlet.

13C NMR Spectroscopy

The chemical shifts of the triazole ring carbons also provide valuable structural information. In the N4-alkylated product, the C3 and C5 carbons will have distinct chemical shifts.

Expected 13C NMR features for 1-isopropyl-4-alkyl-3-methyl-1,2,4-triazolium salt:

-

C3 and C5: Two distinct signals in the aromatic region (typically δ 140 - 150 ppm).

-

N4-Alkyl carbon: The carbon atom directly bonded to N4 will be observed in the aliphatic region.

-

N1-Isopropyl carbons: Signals corresponding to the CH and CH3 carbons.

-

C3-Methyl carbon: A signal in the aliphatic region.

By comparing the observed NMR data with that of known 1,4-disubstituted and 1,2-disubstituted 1,2,4-triazolium salts from the literature, the regiochemical outcome of the alkylation can be definitively established.

Caption: Experimental workflow for regioselective alkylation and characterization.

Conclusion

The regioselective alkylation of 1-isopropyl-3-methyl-1,2,4-triazole can be achieved with high efficiency to yield the corresponding N4-alkylated triazolium salt. The inherent electronic properties of the triazole ring, coupled with the steric hindrance imposed by the N1-isopropyl and C3-methyl groups, direct the alkylation to the more accessible and nucleophilic N4 position. The protocols outlined in this guide provide a reliable and reproducible methodology for the synthesis of these valuable compounds. Careful analysis of 1H and 13C NMR spectra is essential to confirm the regiochemical purity of the final product. These synthetic and analytical strategies are vital for researchers in drug discovery and materials science who utilize substituted 1,2,4-triazolium salts as key building blocks.

References

-

Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(26), 9340–9345. [Link]

-

Holm, M., & Strassner, T. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-347. [Link]

-

Tenne, M., et al. (2013). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(10), 16735–16744. [Link]

-

Fizer, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1223, 128973. [Link]

-

Drake, G. W., et al. (2003). 1-Alkyl-4-Amino-1,2,4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. [Link]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing 1-isopropyl-3-methyl-1H-1,2,4-triazole

Introduction: The Strategic Advantage of Asymmetrically Substituted Triazoles in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, finding applications in fields as diverse as gas storage, catalysis, and drug delivery.[1] The rational design of MOFs hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. The 1,2,4-triazole scaffold is a particularly compelling building block for MOF synthesis due to its exceptional thermal and chemical stability, and its ability to form robust, extended coordination networks.[2][3]

This application note focuses on a specific, asymmetrically substituted linker: 1-isopropyl-3-methyl-1H-1,2,4-triazole . The introduction of distinct isopropyl and methyl groups at the 1- and 3-positions of the triazole ring, respectively, offers a nuanced approach to MOF design. This asymmetry can disrupt crystal packing, potentially leading to the formation of novel topologies and pore environments that are inaccessible with more symmetric ligands. The bulky isopropyl group can introduce steric hindrance, influencing the coordination geometry around the metal center and the overall framework dimensionality. Furthermore, the hydrophobic nature of the alkyl substituents can modulate the chemical environment within the pores, enhancing affinity for specific guest molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the 1-isopropyl-3-methyl-1H-1,2,4-triazole ligand and its subsequent use in the solvothermal synthesis of a representative Metal-Organic Framework. We will delve into the underlying chemical principles that guide the experimental protocols, offering insights into the causality behind each step.

Part 1: Synthesis of the 1-isopropyl-3-methyl-1H-1,2,4-triazole Ligand

The synthesis of asymmetrically substituted 1,2,4-triazoles can be achieved through various synthetic routes.[4][5] A common and effective strategy involves the cyclization of an appropriate amidine with a hydrazine derivative. The following protocol is a representative method adapted from established literature procedures for the synthesis of substituted 1,2,4-triazoles.[4][5]

Experimental Protocol: Ligand Synthesis

Materials:

-

Acetamidine hydrochloride

-

Isopropylhydrazine

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetamidine hydrochloride (1 equivalent) in absolute ethanol (100 mL).

-

Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. The formation of a white precipitate of sodium chloride will be observed.

-

Addition of Hydrazine: Slowly add isopropylhydrazine (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Evaporate the ethanol from the filtrate using a rotary evaporator.

-

Redissolve the resulting crude product in a minimal amount of hot ethanol and allow it to cool slowly for recrystallization.

-

If necessary, further purification can be achieved by column chromatography on silica gel.

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 1-isopropyl-3-methyl-1H-1,2,4-triazole.

Causality of Experimental Choices:

-

Choice of Base: Sodium ethoxide is a sufficiently strong base to deprotonate the acetamidine hydrochloride in situ, generating the free amidine necessary for the cyclization reaction.

-

Solvent: Ethanol is an excellent solvent for the reactants and allows for a suitable reflux temperature to drive the reaction to completion.

-

Purification: Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.

Part 2: Solvothermal Synthesis of a Representative MOF

The solvothermal synthesis method is a widely employed technique for the preparation of high-quality MOF crystals.[1][2] This method involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, creating a high-pressure environment that facilitates the crystallization process.

The following protocol describes the synthesis of a representative copper-based MOF using 1-isopropyl-3-methyl-1H-1,2,4-triazole as the organic linker. This protocol is adapted from established procedures for the synthesis of copper-triazole MOFs.[6]

Experimental Protocol: MOF Synthesis

Materials:

-

1-isopropyl-3-methyl-1H-1,2,4-triazole (synthesized as described above)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

Procedure:

-

Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve 1-isopropyl-3-methyl-1H-1,2,4-triazole (0.2 mmol) and Copper(II) nitrate trihydrate (0.1 mmol) in a solvent mixture of DMF (8 mL) and ethanol (2 mL).

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Autoclave Sealing: Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

-

Heating: Place the autoclave in a programmable oven and heat to 120 °C for 72 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Product Isolation and Washing:

-

Carefully open the autoclave and collect the resulting crystals by decantation.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

-

-

Drying (Activation): Dry the crystals under vacuum at 80 °C for 12 hours. This step, known as activation, is crucial for removing guest solvent molecules from the pores of the MOF.

Causality of Experimental Choices:

-

Solvent System: The mixture of DMF and ethanol provides a good medium for dissolving both the organic ligand and the metal salt. DMF also often acts as a modulator in MOF synthesis, influencing crystal growth.

-

Temperature and Time: The solvothermal conditions (120 °C for 72 hours) provide the necessary energy to overcome the activation barrier for the formation of the coordination bonds and to promote the growth of well-defined crystals.

-

Slow Cooling: Slow cooling of the autoclave is critical for obtaining high-quality, single crystals suitable for structural analysis.

-

Activation: The activation step is essential to ensure that the pores of the MOF are accessible for subsequent applications such as gas adsorption or catalysis.

Part 3: Characterization of the Resulting MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.

Key Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): This technique is used to confirm the phase purity and crystallinity of the bulk MOF sample. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data.

-

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD provides the definitive three-dimensional structure of the MOF, including bond lengths, bond angles, and the coordination environment of the metal centers.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose.

-